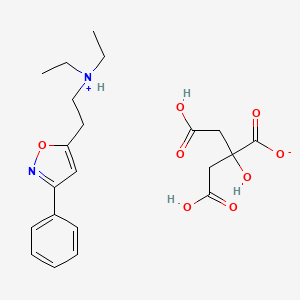
Cobaltous ethylenediamine di(aurous cyanide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltous ethylenediamine di(aurous cyanide) is a coordination compound that features cobalt, ethylenediamine, and aurous cyanide as its primary components. Coordination compounds, also known as complex compounds, consist of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. In this case, cobalt serves as the central metal, while ethylenediamine and aurous cyanide act as ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobaltous ethylenediamine di(aurous cyanide) typically involves the reaction of cobalt salts with ethylenediamine and aurous cyanide. The process begins with the preparation of cobalt(II) chloride and ethylenediamine in an aqueous solution. The mixture is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). The aurous cyanide is introduced to the solution, resulting in the formation of the desired coordination compound .
Industrial Production Methods
Industrial production of cobaltous ethylenediamine di(aurous cyanide) may involve large-scale synthesis using similar methods as described above. The process can be optimized for higher yields and purity by controlling reaction conditions such as temperature, pH, and concentration of reactants .
Análisis De Reacciones Químicas
Types of Reactions
Cobaltous ethylenediamine di(aurous cyanide) can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, altering the oxidation state and potentially changing the coordination environment.
Reduction: Reduction reactions can reverse the oxidation state changes, restoring the original compound.
Substitution: Ligands such as ethylenediamine or aurous cyanide can be replaced by other ligands under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require specific ligands and conditions, such as varying pH or temperature .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in higher oxidation state cobalt complexes, while substitution reactions can yield new coordination compounds with different ligands .
Aplicaciones Científicas De Investigación
Cobaltous ethylenediamine di(aurous cyanide) has several scientific research applications, including:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of cobaltous ethylenediamine di(aurous cyanide) involves its interaction with molecular targets through coordination bonds. The cobalt center can interact with various biomolecules, potentially affecting their function. The aurous cyanide ligands may also play a role in the compound’s activity by interacting with specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: A similar coordination compound with cobalt and ethylenediamine, but without aurous cyanide.
Potassium aurous cyanide: Contains aurous cyanide but lacks the cobalt and ethylenediamine components.
Uniqueness
Cobaltous ethylenediamine di(aurous cyanide) is unique due to the combination of cobalt, ethylenediamine, and aurous cyanide ligands. This specific arrangement of ligands imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
68958-90-7 |
|---|---|
Fórmula molecular |
C8H16Au2CoN8 |
Peso molecular |
677.13 g/mol |
Nombre IUPAC |
cobalt(2+);ethane-1,2-diamine;gold(1+);tetracyanide |
InChI |
InChI=1S/2C2H8N2.4CN.2Au.Co/c2*3-1-2-4;4*1-2;;;/h2*1-4H2;;;;;;;/q;;4*-1;2*+1;+2 |
Clave InChI |
HGHDBZCSDRZQAY-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.C(CN)N.C(CN)N.[Co+2].[Au+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)




![Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-](/img/structure/B13774397.png)




![N-phenyl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13774431.png)
![Disodium 4-amino-5-hydroxy-3,6-bis[[4-[(4-hydroxyphenyl)azo]phenyl]azo]naphthalene-2,7-disulfonate](/img/structure/B13774440.png)
